1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE
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Overview
Description
1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the 2-Methylphenoxybenzenesulfonyl Intermediate: This involves the reaction of 2-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of the furan-2-carbonyl intermediate with the 2-methylphenoxybenzenesulfonyl intermediate in the presence of a piperazine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Piperazine derivatives with various substituents.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-CARBONYL)-3-(5-METHYL-PYRIDIN-2-YL)-THIOUREA
- N-(2-FURAN-2-YL-1-PHENETHYLCARBAMOYL-VINYL)-BENZAMIDE
Uniqueness
1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE is unique due to its combination of a furan ring, a piperazine ring, and a benzenesulfonyl group, which imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
furan-2-yl-[4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-17-5-2-3-6-20(17)29-18-8-10-19(11-9-18)30(26,27)24-14-12-23(13-15-24)22(25)21-7-4-16-28-21/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBSIGGILODDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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